1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol
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Overview
Description
1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Prostate Cancer Cell Proliferation
1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol, also known as 3alpha-diol, activates pathways in human prostate cancer LNCaP cells that resemble epidermal growth factor-responsive pathways, stimulating cell proliferation. This effect is distinct from its androgenic effects, suggesting a unique role in cancer biology (Zimmerman et al., 2004).
Metabolism in Benign Prostatic Hypertrophy
Research shows that 3alpha-diol is efficiently converted to 5alpha-dihydrotestosterone (5alpha-DHT) in the prostate of patients with benign prostatic hypertrophy. This conversion plays a role in the physiological processes of the prostate and could be relevant to the pathology of prostate enlargement (Horst et al., 1975).
Kinetics and Metabolism
Studies have been conducted to understand the kinetics of 3alpha-diol in humans, revealing significant metabolic clearance rates and production rates, which differ between males and females. These findings suggest a role for 3alpha-diol in systemic androgen metabolism (Kinouchi & Horton, 1974).
Antiproliferative Effects on Leukemia Cells
Derivatives of 5alpha-androstane-3alpha,17beta-diol, like 2beta-amino-derivatives, have shown significant antiproliferative effects on HL-60 human leukemia cells. This suggests potential therapeutic applications in the treatment of leukemia (Thibeault et al., 2008).
Effects on Sexual Accessory Glands in Rats
Research has shown that 3alpha-diol and its derivatives can affect the maintenance and regeneration of prostate glands and seminal vesicles in castrated and hypophysectomized rats, indicating its biological activity and potential applications in reproductive health research (Ahmad, Warren, & Haltmeyer, 1978).
properties
CAS RN |
6961-14-4 |
---|---|
Product Name |
1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol |
Molecular Formula |
C19H32O2S2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
(1S,3R,5R,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-1,5-bis(sulfanyl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2S2/c1-17-7-6-14-12(13(17)3-4-15(17)21)5-8-19(23)10-11(20)9-16(22)18(14,19)2/h11-16,20-23H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16+,17+,18+,19-/m1/s1 |
InChI Key |
KIBKUPGGOWPDIJ-WEGHJKGXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@]4([C@@]3([C@H](C[C@H](C4)O)S)C)S |
SMILES |
CC12CCC3C(C1CCC2O)CCC4(C3(C(CC(C4)O)S)C)S |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4(C3(C(CC(C4)O)S)C)S |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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